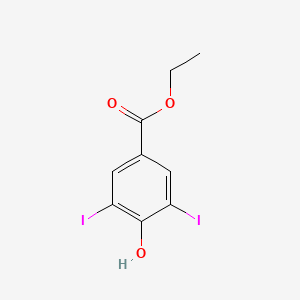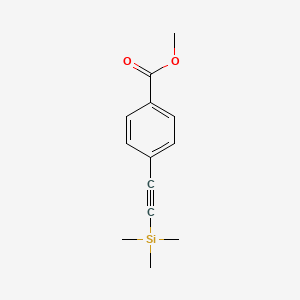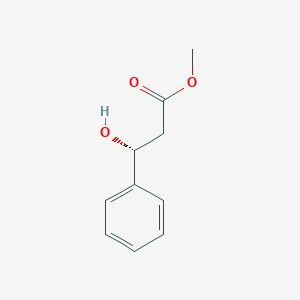
Mercuric potassium cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercuric potassium cyanide appears as a colorless crystalline solid. Denser than water. Toxic by inhalation and ingestion. Produces toxic oxides of nitrogen during combustion.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Application
Saleh and Abulkibash (2011) describe a method for determining cyanide in aqueous solutions using mercuric nitrate as a titrant. This technique, involving differential electrolytic potentiometry with gold-amalgam electrodes, achieves good reproducibility and a high sampling rate with reduced reagent consumption (Saleh & Abulkibash, 2011).
Chemical Properties and Handling
Kočovský, Wang, and Sharma (2004) provide details on the physical and chemical properties of mercuric cyanide, including its solubility, form, and handling precautions due to its acute toxicity and release of toxic fumes upon decomposition (Kočovský, Wang, & Sharma, 2004).
Historical Applications in Chemistry
Wisniak (2020) notes the historical significance of mercuric cyanide in chemistry, particularly in the work of Amedee Cailliot, who prepared double salts of mercuric cyanide and potassium (and sodium) bromide (Wisniak, 2020).
Toxicology Studies
Clemedson, Dierickx, and Sjöström (2003) investigated the impact of mercuric chloride and potassium cyanide in cytotoxicity assays. Their findings highlight the importance of considering factors like protein binding and lipid partitioning in evaluating the toxicological effects of chemicals (Clemedson, Dierickx, & Sjöström, 2003).
Molecular Precursor in Magnetism
Kim et al. (2007) discuss the use of a cyanide-bearing molecular precursor, involving mercuric cyanide, in the formation of a ferrimagnetic FeIII-MnIII zigzag chain. This research offers insights into the application of mercuric cyanide in magnetism and material science (Kim et al., 2007).
Environmental and Biological Research
Yu et al. (2004) explored the metabolism of cyanide by Chinese vegetation, including the role of mercuric cyanide in environmental studies. Their research contributes to the understanding of cyanide elimination using plants, which could be crucial for environmental remediation (Yu et al., 2004).
Eigenschaften
CAS-Nummer |
591-89-9 |
|---|---|
Produktname |
Mercuric potassium cyanide |
Molekularformel |
C4HgK2N4 |
Molekulargewicht |
382.86 g/mol |
IUPAC-Name |
dipotassium;tetracyanomercury(2-) |
InChI |
InChI=1S/4CN.Hg.2K/c4*1-2;;;/q;;;;-2;2*+1 |
InChI-Schlüssel |
OYTUBTNXUBGVOG-UHFFFAOYSA-N |
SMILES |
C(#N)[Hg-2](C#N)(C#N)C#N.[K+].[K+] |
Kanonische SMILES |
C(#N)[Hg-2](C#N)(C#N)C#N.[K+].[K+] |
Color/Form |
Colorless or white crystals |
Andere CAS-Nummern |
591-89-9 |
Physikalische Beschreibung |
Mercuric potassium cyanide appears as a colorless crystalline solid. Denser than water. Toxic by inhalation and ingestion. Produces toxic oxides of nitrogen during combustion. |
Löslichkeit |
Sol in water Soluble in alcohol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




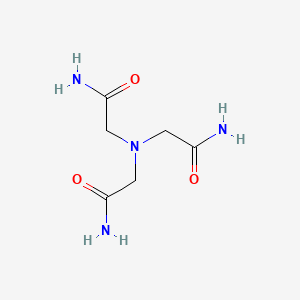
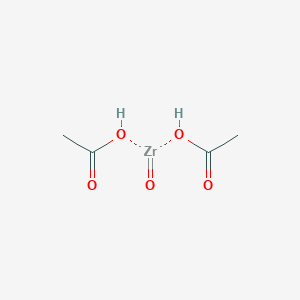


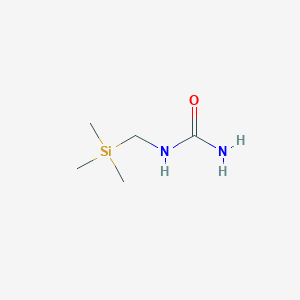

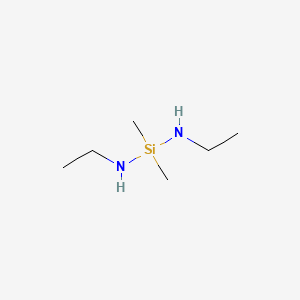
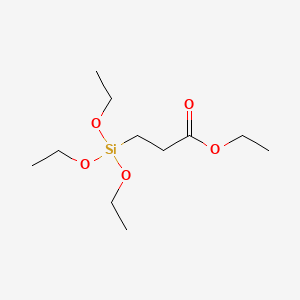
![Benzamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596202.png)

